(4-Chloro-2-methoxy-5-methylphenyl)methanol
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Overview
Description
(4-Chloro-2-methoxy-5-methylphenyl)methanol is an organic compound with the molecular formula C9H11ClO2 It is a derivative of phenol, where the phenyl ring is substituted with a chlorine atom, a methoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-methoxy-5-methylphenyl)methanol typically involves the reaction of 4-chloro-2-methoxy-5-methylbenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired alcohol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-methoxy-5-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the methoxy group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Chloro-2-methoxy-5-methylbenzaldehyde or 4-chloro-2-methoxy-5-methylbenzoic acid.
Reduction: 4-Chloro-2-methoxy-5-methylphenylmethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chloro-2-methoxy-5-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (4-Chloro-2-methoxy-5-methylphenyl)methanol involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze oxidation or reduction reactions. Additionally, its structural features allow it to participate in various biochemical pathways, potentially affecting cellular processes and metabolic functions.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methoxyphenol
- 4-Chloro-2-methylphenol
- 4-Chloro-2-methoxy-5-methylbenzaldehyde
Uniqueness
(4-Chloro-2-methoxy-5-methylphenyl)methanol is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the methoxy group and the methyl group, along with the chlorine atom, makes it distinct from other similar compounds and provides unique opportunities for its use in various applications.
Properties
Molecular Formula |
C9H11ClO2 |
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Molecular Weight |
186.63 g/mol |
IUPAC Name |
(4-chloro-2-methoxy-5-methylphenyl)methanol |
InChI |
InChI=1S/C9H11ClO2/c1-6-3-7(5-11)9(12-2)4-8(6)10/h3-4,11H,5H2,1-2H3 |
InChI Key |
PMBDVLQLGYJCFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)CO |
Origin of Product |
United States |
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